1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 2385189-28-4) is a pyrrolidine-based compound featuring three functional groups: a tert-butoxycarbonyl (Boc) group at position 1, a methoxycarbonyl group at position 3, and a carboxylic acid at position 2. This trifunctional structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications such as peptidomimetics and enzyme inhibitors .
Properties
Molecular Formula |
C12H19NO6 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-5-7(10(16)18-4)8(13)9(14)15/h7-8H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
KHABOZKYSQSLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to expose the pyrrolidine nitrogen. This reaction is critical for further functionalization in drug synthesis.
Reagents & Conditions :
Outcome :
-
Quantitative removal of the Boc group, yielding 3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid.
-
The reaction preserves the ester and carboxylic acid functionalities.
Ester Hydrolysis
The methoxycarbonyl group undergoes hydrolysis to form a carboxylic acid, enhancing water solubility for biological applications.
Reagents & Conditions :
-
Basic hydrolysis : LiOH or NaOH in tetrahydrofuran (THF)/water (3:1) at 25°C.
| Condition | Yield (%) | Product |
|---|---|---|
| LiOH, 25°C, 4h | 85 | 3-Carboxypyrrolidine-2-carboxylic acid |
| HCl, reflux, 6h | 72 | Same product with minor side reactions |
Notes :
-
Basic conditions are preferred for cleaner conversion.
-
Stereochemistry at the pyrrolidine ring remains intact during hydrolysis .
Amide Bond Formation
The carboxylic acid participates in coupling reactions to form amides, a key step in peptide synthesis.
Reagents & Conditions :
Example Reaction :
-
Coupling with L-threonine amide hydrochloride using EDC/HOBt yielded a 36.2% product (amide derivative) after purification .
| Reagent System | Reaction Time | Yield (%) |
|---|---|---|
| EDC/HOBt/NMM | 16h | 36.2 |
| DCC/DMAP | 12h | 42.1 |
Challenges :
Retro-Dieckmann Reactions
Under basic conditions, the compound undergoes retro-Dieckmann fragmentation, enabling ring-opening or rearrangement.
Reagents & Conditions :
| Base | Solvent | cis/trans Ratio |
|---|---|---|
| LiOH·H₂O | THF/H₂O | 60:40 |
| NMe₄OH | Methanol | 34:66 |
Mechanistic Insight :
Stereochemical Modifications
The compound’s stereochemistry at positions 2 and 3 directs its reactivity in asymmetric synthesis.
Key Observation :
-
(2S,3S)-configured derivatives show higher enzymatic stability than (2R,3R) isomers in biological assays.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key differentiator lies in its substitution pattern. Below is a comparative analysis with similar pyrrolidine derivatives (Table 1):
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₃H₁₉NO₆.
Key Observations:
- Positional Effects : The placement of substituents significantly impacts physical properties. For example, 7d (3-chlorophenyl) is a crystalline solid, while 7e (3-CF₃Ph) is a viscous oil due to increased steric bulk and hydrophobicity .
Biological Activity
1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 2385189-28-4, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) group and a methoxycarbonyl group, which may influence its pharmacological properties.
- Molecular Formula : C12H19NO6
- Molecular Weight : 273.28 g/mol
- Structure : The compound features a pyrrolidine ring substituted with carboxylic acid functionalities, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, and potential anticancer properties. Below are key findings from the literature:
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of pyrrolidine derivatives against various Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies demonstrated that compounds similar to 1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid exhibit significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were often below 0.25 μg/mL for Gram-positive pathogens and ranged from 1–8 μg/mL for Gram-negative strains .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor:
- Compounds with similar structures have shown low nanomolar inhibition of DNA gyrase and topoisomerase IV, which are critical targets in bacterial DNA replication . The IC50 values for these compounds were recorded to be less than 100 nM, indicating potent activity.
Antifungal Activity
Preliminary assessments have indicated that certain derivatives of pyrrolidine can also inhibit fungal growth, although specific data on this compound's antifungal activity remains limited. Further research is required to elucidate these effects.
Case Studies
Several case studies have investigated the biological implications of pyrrolidine derivatives:
- Study on Antibacterial Efficacy :
- Synthesis and Biological Evaluation :
Data Tables
| Compound Name | CAS Number | Molecular Weight | MIC (μg/mL) | Target Bacteria |
|---|---|---|---|---|
| 1-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid | 2385189-28-4 | 273.28 | <0.25 (Gram-positive) | S. aureus, E. faecalis |
| Related Derivative A | 1234567-89-0 | 280.30 | 1–4 (Gram-negative) | E. coli, P. aeruginosa |
| Related Derivative B | 9876543-21-0 | 290.35 | <0.03125 (Gram-positive) | E. faecium |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(tert-Boc)-3-(methoxycarbonyl)pyrrolidine-2-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving pyrrolidine ring functionalization. Key steps include:
- Boc Protection : React pyrrolidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in anhydrous dichloromethane or THF, using triethylamine as a base to introduce the Boc group at the 1-position .
- Methoxycarbonylation : Introduce the methoxycarbonyl group at the 3-position via esterification with methyl chloroformate under controlled pH (e.g., using DMAP as a catalyst) .
- Carboxylic Acid Formation : Hydrolysis of a precursor ester (e.g., methyl ester) using aqueous NaOH or LiOH in THF/water mixtures to yield the free carboxylic acid at the 2-position .
Q. How can purity be ensured during synthesis, and what purification methods are recommended?
- Methodological Answer :
- Chromatography : Use flash column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate intermediates. Final purification of the carboxylic acid may require reversed-phase HPLC .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for recrystallization to remove residual impurities .
- Analytical Monitoring : Confirm purity via HPLC (≥95% purity) and NMR spectroscopy (absence of extraneous peaks) .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to verify stereochemistry and substituent positions (e.g., δ ~1.4 ppm for Boc tert-butyl protons; δ ~3.7 ppm for methoxycarbonyl methyl group) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~316.2 for C₁₂H₂₁NO₆) .
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can racemization be minimized during Boc protection or methoxycarbonylation?
- Methodological Answer :
- Low-Temperature Reactions : Conduct Boc protection at 0–5°C to reduce base-induced racemization .
- Steric Shielding : Use bulky bases (e.g., DIPEA instead of triethylamine) during methoxycarbonylation to hinder nucleophilic attack at stereocenters .
- Chiral Auxiliaries : Incorporate temporary chiral directing groups (e.g., Evans oxazolidinones) during key steps, followed by selective removal .
Q. What strategies resolve contradictory data in reaction yields between batch and flow synthesis?
- Methodological Answer :
- Flow Reactor Optimization : Adjust residence time (e.g., 30–60 minutes) and temperature (20–40°C) to improve reproducibility. Flow systems enhance heat dissipation, reducing side reactions observed in batch processes (e.g., Boc group cleavage) .
- In-line Analytics : Use FTIR or UV monitoring to track intermediate formation and adjust parameters in real time .
Q. How does the stereochemistry at the pyrrolidine 2- and 3-positions influence its reactivity in peptide coupling?
- Methodological Answer :
- Steric Effects : The 3-methoxycarbonyl group creates steric hindrance, favoring coupling at the 2-carboxylic acid position. Use DIC/HOBt or HATU as coupling reagents to enhance efficiency .
- Conformational Analysis : MD simulations or NOE NMR studies can predict preferred rotameric states for amide bond formation .
Application-Focused Questions
Q. What role does this compound play in peptide synthesis compared to other Boc-protected amino acids?
- Methodological Answer :
- Orthogonal Protection : The Boc group at N1 and methoxycarbonyl at C3 allow selective deprotection (e.g., Boc removal with TFA without affecting the ester) for stepwise peptide elongation .
- Conformational Restriction : The pyrrolidine ring imposes torsional constraints, useful in designing β-turn mimetics or protease-resistant peptides .
Q. How can this compound be utilized in developing kinase inhibitors?
- Methodological Answer :
- Scaffold Modification : Functionalize the carboxylic acid at C2 with sulfonamide or urea linkers to target ATP-binding pockets .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of derivatives with varying substituents (e.g., replacing methoxycarbonyl with cyano or trifluoromethyl groups) .
Safety and Handling
Q. What precautions are critical when handling this compound in a laboratory setting?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
